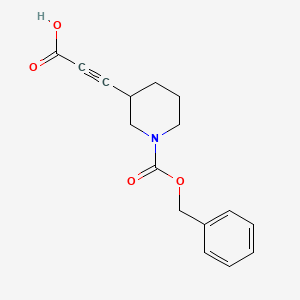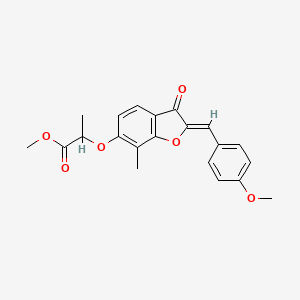
Methyl 3-bromo-4-chloro-2-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-4-chloro-2-fluorobenzoate is a useful research compound. Its molecular formula is C8H5BrClFO2 and its molecular weight is 267.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Differential Reactivity and Enzymatic Processing
A study on [p-(halomethyl)benzoyl]formates, including analogues with halogen substitutions similar to those in Methyl 3-bromo-4-chloro-2-fluorobenzoate, revealed variations in reactivity when processed by benzoylformate decarboxylase. This enzyme can handle such substrates differently, ranging from normal processing to acting as competitive inhibitors, depending on the halogen present. The study suggests that the nature of the halogen affects the substrate's enzymatic fate, indicating potential applications in enzymatic synthesis and inhibitor design (Reynolds et al., 1988).
Structure–Property Relationships in Thermochemistry
Research into the thermochemical properties of halogen-substituted benzoic acids, including those structurally related to this compound, provides valuable insights into energetic relationships. This knowledge is crucial for understanding the stability, reactivity, and potential applications of such compounds in materials science and environmental chemistry (Zherikova & Verevkin, 2019).
Reductive Dechlorination and Dehalogenation Studies
Investigations on the reductive dechlorination of halobenzoates by microbial organisms offer a glimpse into the biodegradability and environmental fate of complex organic compounds. Such studies can inform the development of bioremediation strategies for halogenated organic pollutants and the synthesis of environmentally benign compounds (van den Tweel, Kok, & de Bont, 1987).
Ionic Liquids and Corrosion Inhibition
The synthesis and application of halogen-containing ionic liquids for corrosion inhibition on metal surfaces highlight the potential of this compound derivatives in materials protection. Such compounds could be explored for their effectiveness in protecting metals against corrosion, offering insights into the design of new corrosion inhibitors (Bhaskaran et al., 2019).
Novel Syntheses and Catalysis
Research on the novel synthesis of benzoxazines demonstrates the utility of halogenated benzoates in facilitating unique organic reactions. This area of study suggests applications in the synthesis of complex organic molecules and the development of new catalytic processes (Kudo, Furuta, & Sato, 1996).
Eigenschaften
IUPAC Name |
methyl 3-bromo-4-chloro-2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVLEYOIBDTZLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Cl)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-3-[4-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2734373.png)




![3-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-4-piperidin-1-ylquinoline](/img/structure/B2734384.png)



![N-(1-cyanocyclohexyl)-2-[(2-methoxyphenyl)sulfanyl]-N-methylacetamide](/img/structure/B2734389.png)
![3-butyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734391.png)
